molecular formula C22H24N4O5 B5093060 2-(4-TERT-BUTYL-2-METHYLPHENOXY)-N'-[(3Z)-1-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

2-(4-TERT-BUTYL-2-METHYLPHENOXY)-N'-[(3Z)-1-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B5093060
M. Wt: 424.4 g/mol
InChI Key: LSKRYWCVDWITLW-UHFFFAOYSA-N
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Description

2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3Z)-1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenoxy group with an indole derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-13-10-14(22(2,3)4)6-9-18(13)31-12-19(27)23-24-20-16-11-15(26(29)30)7-8-17(16)25(5)21(20)28/h6-11,28H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKRYWCVDWITLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)[N+](=O)[O-])C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3Z)-1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-tert-butyl-2-methylphenol, which is then reacted with an appropriate halogenating agent to form 4-tert-butyl-2-methylphenoxy halide.

    Indole Derivative Synthesis: Concurrently, the indole derivative is synthesized by nitration of an indole precursor, followed by reduction and subsequent functional group modifications to introduce the oxo and methyl groups.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the indole derivative in the presence of a base to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3Z)-1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The phenoxy and indole moieties can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3Z)-1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3Z)-1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy and indole moieties can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methoxyphenol: Shares the tert-butyl and phenoxy groups but lacks the indole moiety.

    1-Methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole: Contains the indole structure but does not have the phenoxy group.

Uniqueness

2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3Z)-1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to its combination of phenoxy and indole structures, which confer distinct chemical and biological properties

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